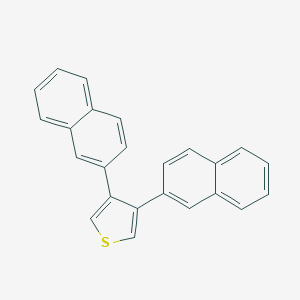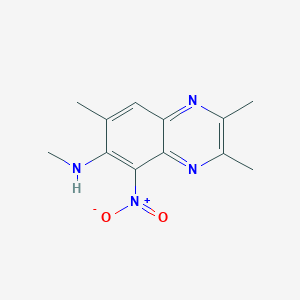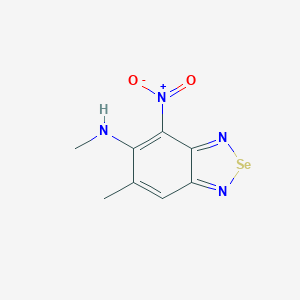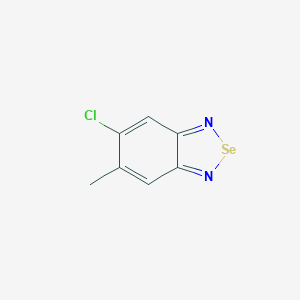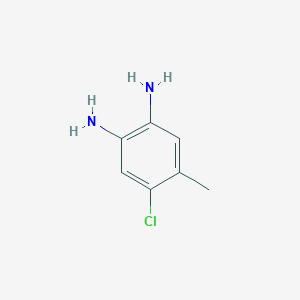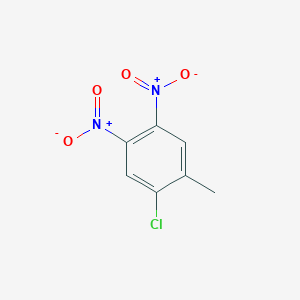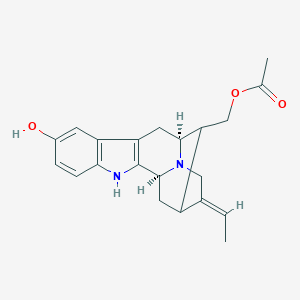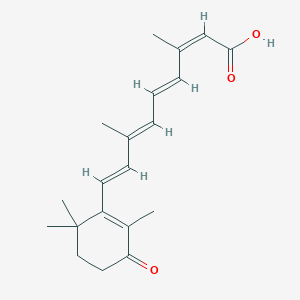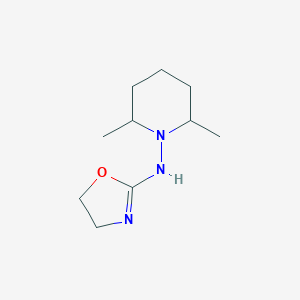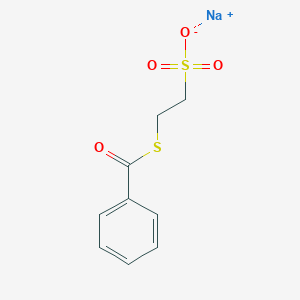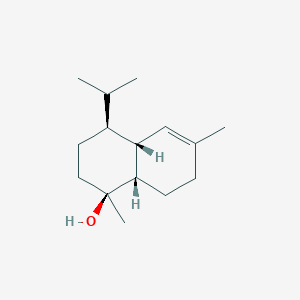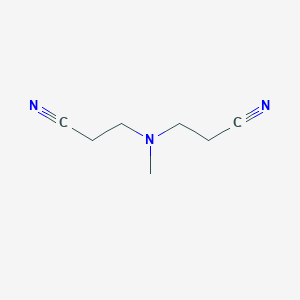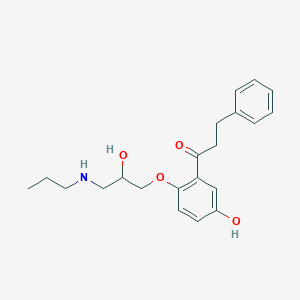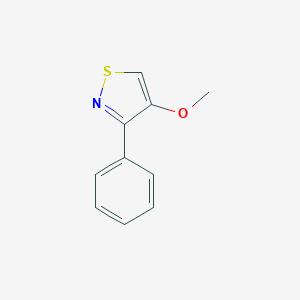
4-Methoxy-3-phenylisothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-phenylisothiazole is a heterocyclic organic compound with the chemical formula C9H8N2OS. It is a yellowish-brown crystalline solid with a melting point of 76-78°C. This compound has gained considerable attention in scientific research due to its diverse biological activities and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-phenylisothiazole is not fully understood. However, studies have suggested that it may exert its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Studies have reported that 4-Methoxy-3-phenylisothiazole can modulate various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to have anti-inflammatory effects by modulating the production of inflammatory cytokines. Furthermore, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methoxy-3-phenylisothiazole in lab experiments is its diverse biological activities. It can be used in various assays to study its antimicrobial, antitumor, and anti-inflammatory activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 4-Methoxy-3-phenylisothiazole. One of the potential areas of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to investigate its mechanism of action and potential therapeutic applications in this area. Additionally, studies are needed to investigate its potential use as an antimicrobial agent and its efficacy in combination with other drugs.
Méthodes De Synthèse
The synthesis of 4-Methoxy-3-phenylisothiazole can be achieved through various methods. One of the most common methods involves the reaction of 2-mercaptoaniline with benzaldehyde in the presence of acetic acid and copper acetate. This reaction leads to the formation of 4-Methoxy-3-phenylisothiazole with a yield of approximately 70-80%.
Applications De Recherche Scientifique
4-Methoxy-3-phenylisothiazole has been extensively studied for its biological activities and potential therapeutic applications. Several studies have reported its antimicrobial, antitumor, and anti-inflammatory activities. It has also been shown to have a neuroprotective effect and potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
19574-25-5 |
|---|---|
Nom du produit |
4-Methoxy-3-phenylisothiazole |
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
4-methoxy-3-phenyl-1,2-thiazole |
InChI |
InChI=1S/C10H9NOS/c1-12-9-7-13-11-10(9)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
HIMLHVMWZAUZDW-UHFFFAOYSA-N |
SMILES |
COC1=CSN=C1C2=CC=CC=C2 |
SMILES canonique |
COC1=CSN=C1C2=CC=CC=C2 |
Synonymes |
4-Methoxy-3-phenylisothiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



